Product packaging for O-[2-(methylsulfanyl)ethyl]hydroxylamine(Cat. No.:CAS No. 101512-32-7)

O-[2-(methylsulfanyl)ethyl]hydroxylamine

Cat. No.: B3198516
CAS No.: 101512-32-7
M. Wt: 107.18 g/mol
InChI Key: WAQMADQIOCFJRY-UHFFFAOYSA-N
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Description

O-[2-(Methylsulfanyl)ethyl]hydroxylamine (CAS 101512-32-7) is a specialized organic compound with the molecular formula C₃H₉NOS and a molecular weight of 107.18 g/mol . It belongs to the class of O-substituted hydroxylamines, which are of paramount importance in organic synthesis as synthetic intermediates and reagents . These derivatives are particularly valued as electrophilic aminating agents, facilitating a range of stereo- and regioselective bond-forming reactions, including the construction of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds . This capability allows researchers to directly introduce unprotected amino groups into various starting materials, making it a valuable building block for the synthesis of complex nitrogen-containing compounds, often without the need for expensive metal catalysts . Its structure, featuring a sulfur-containing methylsulfanylethyl chain, further places it within the significant category of sulfur- and nitrogen-containing compounds, which are integral to many biologically active molecules and industrial applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NOS B3198516 O-[2-(methylsulfanyl)ethyl]hydroxylamine CAS No. 101512-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-methylsulfanylethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-6-3-2-5-4/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQMADQIOCFJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O 2 Methylsulfanyl Ethyl Hydroxylamine

Historical Evolution of O-Alkylation Strategies for Hydroxylamines

The synthesis of O-alkylated hydroxylamines is fundamentally challenged by the dual nucleophilicity of the hydroxylamine (B1172632) molecule (NH₂OH), which contains both a nucleophilic nitrogen and a nucleophilic oxygen atom. Historically, controlling the site of alkylation has been a primary focus of synthetic development.

Early Approaches to O-Alkylation Using Strong Bases

Early strategies for achieving O-alkylation drew parallels with the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages. masterorganicchemistry.comyoutube.comyoutube.com In this analogous approach, the hydroxyl group of a hydroxylamine derivative must be deprotonated to form a more potent alkoxide-like nucleophile. This requires the use of a strong base, such as sodium hydride (NaH), which is capable of abstracting the acidic proton from the hydroxyl group. youtube.com The resulting anion is then treated with an alkylating agent, like an alkyl halide.

However, a significant challenge with using unprotected hydroxylamine is that the nitrogen atom is generally more nucleophilic than the oxygen atom, leading to preferential N-alkylation and the formation of N-alkylated byproducts. To circumvent this, early methods often required N-substituted hydroxylamines where the nitrogen's reactivity was already tempered. The use of strong, non-selective bases under harsh conditions often led to mixtures of products and limited yields, necessitating the development of more controlled and selective methodologies.

Development of Nucleophilic Alkylation of Deprotonated Hydroxylamines

To address the issue of N-alkylation, synthetic chemists developed strategies to temporarily "protect" or deactivate the nitrogen atom, thereby promoting selective O-alkylation. This represents a critical evolution from the early use of strong bases on unprotected substrates. By introducing electron-withdrawing groups onto the nitrogen, its nucleophilicity is significantly diminished, making the oxygen atom the more likely site of attack after deprotonation.

This principle led to the use of N-protected hydroxylamine derivatives, such as N-acyl or N-sulfonyl hydroxylamines. A particularly effective and widely adopted method is the Gabriel synthesis, which employs phthalimide (B116566) as a protecting group. wikipedia.orgmasterorganicchemistry.com In a modification of this classic method for synthesizing primary amines, N-hydroxyphthalimide is used as the hydroxylamine surrogate. The N-OH proton in N-hydroxyphthalimide is rendered acidic by the two adjacent carbonyl groups, allowing it to be easily deprotonated by a moderately strong base like potassium carbonate. The resulting anion is a soft nucleophile that selectively attacks an alkyl halide at the oxygen atom, effectively preventing the competing N-alkylation. masterorganicchemistry.comresearchgate.net Subsequent removal of the phthalimide group liberates the desired O-alkylated hydroxylamine. This approach offered a more reliable and selective pathway, paving the way for the synthesis of complex O-substituted hydroxylamines. wikipedia.orgmasterorganicchemistry.com

Contemporary Synthetic Routes to O-[2-(methylsulfanyl)ethyl]hydroxylamine

Modern syntheses of this compound leverage the foundational principles of O-alkylation while employing more refined and efficient methods. These routes are designed for higher yields, greater purity, and better control over the reaction process.

Direct O-Alkylation of Hydroxylamine with Activated Electrophiles

A contemporary and direct approach to synthesizing O-alkylhydroxylamines involves the O-alkylation of an N-protected hydroxylamine with an activated electrophile, followed by deprotection. researchgate.netorganic-chemistry.org This method provides a clean and high-yielding pathway. A common N-protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis proceeds by reacting tert-butyl N-hydroxycarbamate with an activated form of the desired alkyl group, such as 2-(methylsulfanyl)ethyl methanesulfonate (B1217627). The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the nucleophilic substitution by the hydroxylamine oxygen. The final step is the removal of the Boc protecting group under acidic conditions to yield the target this compound. researchgate.net

StageKey Reagents & IntermediatesPurpose
Activation 2-(methylsulfanyl)ethanol, Methanesulfonyl chloride, Triethylamine (B128534)Conversion of the alcohol into a methanesulfonate, creating a good leaving group for the subsequent substitution reaction.
Alkylation tert-butyl N-hydroxycarbamate, Sodium hydride, 2-(methylsulfanyl)ethyl methanesulfonateDeprotonation of the N-protected hydroxylamine followed by O-alkylation via Sₙ2 reaction to form N-Boc-O-[2-(methylsulfanyl)ethyl]hydroxylamine.
Deprotection N-Boc-O-[2-(methylsulfanyl)ethyl]hydroxylamine, Trifluoroacetic acid (TFA) or HClAcid-catalyzed removal of the Boc protecting group to liberate the final product, this compound.

Synthesis via Hydroxamic Acid Intermediates

This method is a highly effective, multi-step route analogous to the Gabriel synthesis for primary amines. wikipedia.orgorganic-chemistry.org It utilizes N-hydroxyphthalimide, a cyclic hydroxamic acid, as a safe and stable hydroxylamine equivalent. This approach prevents the formation of over-alkylated byproducts and provides excellent control over selectivity. nih.govnrochemistry.com The key steps involve the alkylation of N-hydroxyphthalimide followed by the liberation of the O-alkylated hydroxylamine. nih.gov

The reaction sequence begins with the deprotonation of N-hydroxyphthalimide using a base like potassium carbonate. The resulting phthalimide anion then acts as a nucleophile, attacking an alkyl halide such as 2-bromo-1-(methylsulfanyl)ethane or its corresponding tosylate. The final and crucial step is the cleavage of the N-alkoxyphthalimide intermediate. This is most commonly achieved through hydrazinolysis, known as the Ing-Manske procedure, where hydrazine (B178648) is used to remove the phthalimide group as a stable phthalhydrazide (B32825) precipitate, releasing the pure this compound. wikipedia.orgnrochemistry.com

StageKey Reagents & IntermediatesPurpose
Nucleophile Formation N-hydroxyphthalimide, Potassium carbonateDeprotonation of N-hydroxyphthalimide to form the potassium salt, a potent oxygen-centered nucleophile.
Alkylation (Sₙ2) Potassium N-hydroxyphthalimide, 2-bromo-1-(methylsulfanyl)ethaneNucleophilic substitution to form the key intermediate, N-[2-(methylsulfanyl)ethoxy]phthalimide.
Cleavage (Hydrazinolysis) N-[2-(methylsulfanyl)ethoxy]phthalimide, Hydrazine hydrateLiberation of the target this compound from the phthalimide protecting group.

Reductive Amination Pathways Utilizing Hydroxylamine Derivatives

Reductive amination offers an alternative synthetic strategy that builds the C-N-O framework by forming a C=N bond first, followed by its reduction. wikipedia.orgorganic-chemistry.org This pathway is a powerful method for amine synthesis from carbonyl compounds. nih.gov For the synthesis of this compound, the logical starting material would be 2-(methylsulfanyl)acetaldehyde. thegoodscentscompany.comnih.govflavscents.com

The process begins with the condensation reaction between 2-(methylsulfanyl)acetaldehyde and hydroxylamine under mildly acidic conditions. This reaction forms the corresponding oxime intermediate, 2-(methylsulfanyl)acetaldehyde oxime. The subsequent step involves the selective reduction of the carbon-nitrogen double bond (C=N) of the oxime. Various reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation over a metal catalyst like palladium or nickel. wikipedia.orgnih.gov This reduction yields the final product, this compound. Careful selection of the reducing agent is crucial to avoid the undesired cleavage of the weak N-O bond.

StageKey Reagents & IntermediatesPurpose
Oxime Formation 2-(methylsulfanyl)acetaldehyde, Hydroxylamine hydrochloride, Base (e.g., Sodium acetate)Condensation of the aldehyde and hydroxylamine to form the 2-(methylsulfanyl)acetaldehyde oxime intermediate.
Reduction 2-(methylsulfanyl)acetaldehyde oxime, Reducing agent (e.g., NaBH₃CN, H₂/Pd)Selective reduction of the C=N double bond of the oxime to form the final hydroxylamine product.

Palladium-Catalyzed O-Arylation and Related Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C–O bond in O-arylhydroxylamines. While direct palladium-catalyzed O-arylation of this compound itself is not extensively documented, the principles can be extrapolated from related transformations involving O-substituted hydroxylamines.

A common strategy involves the use of a hydroxylamine equivalent, such as an N-protected hydroxylamine derivative, in a Buchwald-Hartwig-type amination. For instance, the palladium-catalyzed coupling of aryl halides or triflates with N-hydroxycarbamates can be employed, followed by deprotection to yield the desired O-arylhydroxylamine. The presence of the sulfur atom in the O-[2-(methylsulfanyl)ethyl] moiety requires careful consideration of catalyst and ligand selection to avoid catalyst poisoning.

Key to the success of these reactions is the choice of the palladium catalyst and ligand system. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often effective in promoting the reductive elimination step to form the C–O bond.

A representative, though generalized, reaction scheme is presented below:

Ar-X + HO-N(PG)R → [Pd-catalyst/Ligand] → Ar-O-N(PG)R → Ar-O-NHR

Where Ar-X is the aryl halide or triflate, HO-N(PG)R is a protected hydroxylamine, and R would be the 2-(methylsulfanyl)ethyl group in the context of this article.

A study on the palladium-catalyzed O-arylation of N-hydroxy-N-arylcarbamates with arylboronic acids has demonstrated the feasibility of such couplings. The reaction proceeds under mild conditions and tolerates a range of functional groups.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene8075-95Fictionalized Data
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10070-90Fictionalized Data

Table 1: Fictionalized Data on Palladium-Catalyzed O-Arylation of N-Protected Hydroxylamines. This table presents plausible conditions for the O-arylation of a protected hydroxylamine, which could be adapted for the synthesis of O-aryl derivatives of this compound.

Stereoselective Synthesis of Chiral Analogues and Related O-Substituted Hydroxylamines

The development of stereoselective methods for the synthesis of chiral hydroxylamines is of great interest due to their potential applications in medicinal chemistry and asymmetric synthesis. Chiral analogues of this compound, where stereocenters could be introduced on the ethyl backbone or at the sulfur atom (as a sulfoxide), would be valuable building blocks.

One approach to chiral O-alkylhydroxylamines involves the use of chiral starting materials. For example, the reaction of a chiral epoxide derived from 2-(methylsulfanyl)ethanol with a hydroxylamine derivative could lead to a chiral product.

Alternatively, asymmetric catalytic methods can be employed. The reaction between N-benzyl- and N-methylhydroxylamine and chiral enoate esters, derived from D-glyceraldehyde and (-)-verbenone, has been investigated. nih.gov Theoretical calculations support a concerted cycloaddition mechanism, leading to the stereospecific formation of open-chain adducts that can be converted to isoxazolidinones and subsequently to chiral β-amino acids. nih.gov This methodology could potentially be adapted for the stereoselective synthesis of chiral analogues of this compound.

A general representation of a stereoselective synthesis is shown below:

Chiral Substrate + Hydroxylamine Derivative → [Chiral Catalyst/Reagent] → Chiral O-Substituted Hydroxylamine
Chiral Auxiliary/CatalystReaction TypeDiastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
(S)-1,1′-binaphthylazepineNucleophilic addition to N-oxideHigh de nih.gov
Chiral Enoate from D-glyceraldehydeCycloadditionHigh Stereospecificity nih.gov

Table 2: Examples of Stereoselective Syntheses of Chiral Hydroxylamine Derivatives. This table highlights methodologies that could be explored for the stereoselective synthesis of chiral analogues of this compound.

Green Chemistry Principles in the Synthesis of this compound (e.g., solvent-free, catalytic methods)

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green approaches can be considered.

Solvent-Free and Aqueous Media Reactions: Conventional O-alkylation reactions often utilize volatile organic solvents. mdpi.com The use of solvent-free conditions or environmentally friendly solvents like water can significantly reduce the environmental impact. mdpi.comscirp.org Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for harsh organic solvents. nih.govyoutube.comyoutube.comyoutube.comyoutube.com

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Catalytic methods for O-alkylation, such as those employing phase-transfer catalysts, are preferable to stoichiometric approaches. mdpi.comnih.govyoutube.comyoutube.comyoutube.comyoutube.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. nih.govmdpi.comtandfonline.com The microwave-assisted synthesis of N-hydroxyphthalimide derivatives has been reported to be highly efficient. tandfonline.com This technology could potentially be applied to the synthesis of this compound, reducing energy consumption and reaction times. mdpi.comscirp.orgnih.govmdpi.comtandfonline.comnih.gov

Green Chemistry ApproachAdvantagesPotential Application to this compound Synthesis
Solvent-Free/Aqueous PTCReduced VOCs, simplified workupO-alkylation of a hydroxylamine derivative with a 2-(methylsulfanyl)ethyl halide in water with a phase-transfer catalyst.
Microwave-Assisted SynthesisFaster reaction rates, higher yields, energy efficiencyRapid O-alkylation under microwave irradiation, potentially solvent-free or in a green solvent.
Catalytic O-AlkylationHigh atom economy, reduced wasteUse of catalytic amounts of a base or phase-transfer catalyst for the O-alkylation step.

Table 3: Application of Green Chemistry Principles. This table outlines potential green chemistry strategies for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. For the synthesis of this compound, several parameters can be systematically varied.

A common method for preparing O-substituted hydroxylamines involves the O-alkylation of N-hydroxycarbamates followed by deprotection. organic-chemistry.org The optimization of this two-step process would involve screening different bases, solvents, temperatures, and reaction times for the alkylation step.

For instance, in the O-alkylation of a pyrimidin-2(1H)-one, a study systematically varied the solvent and temperature, finding that refluxing acetonitrile (B52724) for a shorter duration gave a high yield. nih.gov A similar approach could be applied to the synthesis of this compound.

The use of phase-transfer catalysis (PTC) also offers several variables for optimization, including the choice of the phase-transfer catalyst, the nature of the aqueous and organic phases, the concentration of the base, and the stirring speed. nih.gov A systematic study of these parameters can lead to significant improvements in yield and selectivity.

ParameterRange/OptionsEffect on Yield/Selectivity
Base K₂CO₃, Cs₂CO₃, DBUCan influence reaction rate and selectivity for O- vs. N-alkylation.
Solvent Acetonitrile, DMF, DMSO, TolueneAffects solubility of reactants and can influence reaction pathway.
Temperature Room Temperature to RefluxHigher temperatures generally increase reaction rate but may lead to side products.
Phase-Transfer Catalyst TBAB, Aliquat 336The structure of the catalyst can significantly impact the efficiency of ion transport between phases.

Table 4: Key Parameters for Optimization of O-Alkylation Reactions. This interactive table outlines the critical parameters that can be adjusted to optimize the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of O 2 Methylsulfanyl Ethyl Hydroxylamine

Nucleophilic Reactivity of the Nitrogen and Oxygen Atoms

The hydroxylamine (B1172632) group (-ONH₂) is ambident, meaning it possesses two nucleophilic centers: the nitrogen and the oxygen atoms. researchgate.net The reactivity of O-[2-(methylsulfanyl)ethyl]hydroxylamine is largely dictated by this functional group, which can engage in various nucleophilic substitution and addition reactions. The presence of an adjacent oxygen atom is known to increase the nucleophilicity of the nitrogen in hydroxylamines, a phenomenon known as the alpha effect. researchgate.netchemtube3d.com

One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. wikipedia.orgbyjus.com In this reaction, the nitrogen atom of this compound acts as the primary nucleophile. The process is typically carried out in a weakly acidic medium, which serves to activate the carbonyl group for nucleophilic attack without fully protonating the hydroxylamine, which would render it non-nucleophilic.

The reaction mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This is followed by the elimination of a water molecule to form the stable C=N double bond of the oxime ether. quora.comic.ac.uk The resulting products are O-[2-(methylsulfanyl)ethyl]oximes.

The general reaction is as follows: R¹R²C=O + H₂N-O-CH₂CH₂SCH₃ → R¹R²C=N-O-CH₂CH₂SCH₃ + H₂O

Table 1: Examples of Oxime Ether Formation This table presents hypothetical examples based on the known reactivity of hydroxylamines with various carbonyl compounds. | Carbonyl Compound | R¹ | R² | Product Name | | :--- | :--- | :--- | :--- | | Acetone | CH₃ | CH₃ | Acetone O-[2-(methylsulfanyl)ethyl]oxime | | Acetaldehyde | CH₃ | H | Acetaldehyde O-[2-(methylsulfanyl)ethyl]oxime | | Benzaldehyde | C₆H₅ | H | Benzaldehyde O-[2-(methylsulfanyl)ethyl]oxime | | Cyclohexanone | \multicolumn{2}{|c|}{-(CH₂)₅-} | Cyclohexanone O-[2-(methylsulfanyl)ethyl]oxime |

Amination Reactions as Electrophilic Aminating Reagents

While the nitrogen atom in this compound is inherently nucleophilic, hydroxylamine derivatives can be converted into electrophilic aminating reagents. nih.govrsc.org This transformation requires modifying the hydroxylamine to feature a good leaving group attached to the oxygen atom, such as a sulfonyl (e.g., tosyl, mesityl) or phosphinyl group. ariel.ac.ilrsc.org

For this compound to function as an electrophilic aminating agent, it would first need to be activated, for example, by reaction with a sulfonyl chloride. The resulting O-sulfonylated intermediate, R-SO₂-O-NH₂, possesses an electrophilic nitrogen atom because the sulfonate is an excellent leaving group. This activated species can then react with a wide range of nucleophiles (such as carbanions, amines, or thiols), resulting in the transfer of the "-NH₂" group. ariel.ac.ilnih.gov The reaction generally proceeds via an Sₙ2-type displacement on the nitrogen atom. ariel.ac.il This approach is a cornerstone of modern synthetic chemistry for forming C-N bonds. nih.govwiley-vch.de

As detailed in the context of oxime formation (Section 3.1.1), this compound readily participates in addition-elimination reactions with carbonyl compounds. The mechanism involves two distinct stages:

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom attacking the carbonyl carbon. This addition breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a zwitterionic or protonated tetrahedral intermediate (carbinolamine). quora.com

Elimination: The carbinolamine intermediate is generally unstable. Subsequent proton transfers facilitate the elimination of a water molecule. The hydroxyl group on the original carbonyl carbon is protonated to form a good leaving group (-OH₂⁺), which then departs. Simultaneously, a proton is removed from the nitrogen atom, and the nitrogen's lone pair forms a π-bond with the carbon, resulting in the final oxime ether product. chemtube3d.comic.ac.uk

Role as a Reducing Agent in Organic Transformations

Hydroxylamine and its derivatives can act as reducing agents in various chemical transformations. byjus.com This reactivity stems from their ability to be oxidized. A notable application is in catalyzed oxidation systems, where hydroxylamine can serve to regenerate a catalyst's active state. For instance, hydroxylamine hydrochloride has been used to accelerate the Fe(III)/Fe(II) redox cycle in advanced oxidation processes. nih.gov In this system, hydroxylamine reduces Fe(III) back to Fe(II), which is the active catalytic species for generating reactive oxygen radicals from peroxide sources. nih.gov

Given its hydroxylamine moiety, this compound is expected to exhibit similar reducing properties. The nitrogen atom can be oxidized, allowing the compound to reduce other species. Furthermore, the thioether group (-SCH₃) within the molecule is also susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) or sulfone under appropriate oxidizing conditions.

Mechanisms of Rearrangement Reactions Involving the O-N Bond

A significant area of hydroxylamine chemistry involves rearrangements driven by the cleavage of the characteristically weak N-O bond (bond energy ≈ 57 kcal/mol). mdpi.com This bond weakness facilitates a variety of synthetically useful transformations. nih.gov

-Sigmatropic Rearrangements: O-alkenyl and O-aryl hydroxylamine derivatives are known to undergo acid-catalyzed -sigmatropic rearrangements. nih.gov For example, the reaction of an N-aryl hydroxylamine with a vinyl ether can generate an N-aryl-O-vinylhydroxylamine intermediate in situ, which rearranges via N-O bond cleavage to form a C-N bond, a key step in the Bartoli indole (B1671886) synthesis. nih.gov Similarly, O-cyclopropyl hydroxylamines have been shown to act as precursors in rearrangements leading to N-heterocycles, where the strained cyclopropane (B1198618) ring participates in the reaction following N-O bond scission. nih.gov While not directly documented for this compound, its derivatization to introduce unsaturation could make it a substrate for analogous cascade reactions.

Bamberger Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.org The mechanism proceeds through the O-protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This electrophilic species is then attacked by water at the para position of the aromatic ring, leading to the rearranged product after tautomerization. wikipedia.org This highlights a fundamental reactivity pattern involving N-O bond heterolysis.

Investigation of Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both a nucleophilic hydroxylamine group and a thioether linkage, presents possibilities for intramolecular cyclization to form heterocyclic structures. Although specific studies on the cyclization of this particular compound are not prominent, the principles can be inferred from related systems.

Intramolecular cyclizations often involve a nucleophilic atom within a molecule attacking an electrophilic center in the same molecule. nih.gov For this compound, potential cyclization pathways could be designed by introducing an electrophilic site into the molecule. For example, if the carbon chain were modified to contain a leaving group, the nucleophilic nitrogen could potentially displace it to form a cyclic product.

Furthermore, reactions involving the sulfur atom could also lead to cyclization. The sulfur atom itself can act as a nucleophile, or it could be oxidized to a sulfonium (B1226848) ion, which could then participate in cyclization reactions. Research on related β-aminopropioamidoximes has shown that intramolecular N-N⁺ bond-forming cyclization can occur, leading to spirocyclic ammonium (B1175870) salts, demonstrating the propensity of such flexible chains to form rings. researchgate.net

Table 2: Summary of Reactivity for this compound

Reaction Type Functional Group Involved Role of Compound Key Mechanistic Step
Oxime Formation Hydroxylamine (Nitrogen) Nucleophile Nucleophilic addition to C=O followed by elimination of H₂O
Electrophilic Amination Activated Hydroxylamine (-ONH₂) Electrophile (after activation) Nucleophilic attack on nitrogen, displacing an O-leaving group
Reduction Hydroxylamine (-NHOH) Reducing Agent Oxidation of the nitrogen atom (e.g., reduces Fe³⁺ to Fe²⁺)
Rearrangement O-N Bond Substrate Cleavage of the weak O-N bond ( -sigmatropic, etc.)
Intramolecular Cyclization Hydroxylamine, Thioether Nucleophile/Substrate Intramolecular nucleophilic attack on an internal electrophile

Kinetic and Thermodynamic Studies of Key Chemical Transformations

Detailed kinetic and thermodynamic parameters for the specific chemical transformations of this compound are not readily found in published research. However, by examining the reactivity of its constituent functional groups—the hydroxylamine and the thioether—we can infer its likely chemical behavior.

The hydroxylamine moiety is known to participate in various reactions, including oxidation, reduction, and nucleophilic substitution. The rates and equilibrium positions of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the reaction of hydroxylamines with aldehydes and ketones to form oximes is generally thermodynamically favorable at room temperature. nih.gov

Theoretical studies on similar bifunctional molecules, such as 2-methoxyethanol, have utilized computational methods like Density Functional Theory (DFT) to investigate the thermodynamics and kinetics of their reactions. bohrium.com Such approaches could be applied to this compound to predict reaction barriers and thermodynamic stabilities of its transformation products.

Table 1: Postulated Key Chemical Transformations of this compound and Their General Kinetic and Thermodynamic Considerations

TransformationReactantsProductsGeneral Kinetic & Thermodynamic Considerations
Oxidation This compound, Oxidizing Agent (e.g., H₂O₂)O-[2-(methylsulfinyl)ethyl]hydroxylamine or O-[2-(methylsulfonyl)ethyl]hydroxylamineOxidation of the thioether to a sulfoxide or sulfone is generally a thermodynamically favorable process. The kinetics can be controlled by the choice of oxidant and reaction conditions.
Reduction This compound, Reducing Agent (e.g., NaBH₄)2-(Methylsulfanyl)ethanol, Ammonia (B1221849)The reduction of the hydroxylamine group to an amine and subsequent cleavage of the N-O bond is a plausible transformation. The kinetics and thermodynamics would depend on the reducing agent's strength.
Oxime Formation This compound, Aldehyde or KetoneO-alkyloxime, WaterThis reaction is typically fast and thermodynamically favorable at room temperature, driven by the formation of a stable C=N double bond. nih.gov
N-Acylation This compound, Acylating Agent (e.g., Acetic Anhydride)N-acetyl-O-[2-(methylsulfanyl)ethyl]hydroxylamineAcylation of the nitrogen atom is a common reaction for hydroxylamines. The reaction is generally rapid and exothermic.

Metal-Catalyzed Transformations and Coordination Chemistry

The presence of both a soft sulfur donor (thioether) and a harder nitrogen/oxygen donor (hydroxylamine) in this compound suggests a rich coordination chemistry and potential for metal-catalyzed transformations. While specific studies on this ligand are scarce, the behavior of related thioether and hydroxylamine-containing ligands provides valuable insights.

Ligand Properties of the Methanethioethyl Moiety

The methanethioethyl group, -CH₂CH₂SCH₃, is a classic bidentate or monodentate ligand fragment in coordination chemistry. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions such as Pd(II), Pt(II), Ag(I), and Cu(I). The stereochemistry at the sulfur atom in thioether complexes is an important feature; coordinated sulfur centers become pyramidal and can undergo inversion.

The chelating ability of the methanethioethyl group, in conjunction with the hydroxylamine, would likely involve the formation of stable five-membered chelate rings with metal ions. The stability of such complexes would be influenced by the nature of the metal ion, with a preference for metals that can accommodate both hard and soft donor atoms.

Formation and Reactivity of Metal Complexes

This compound is expected to form a variety of metal complexes, acting as a bidentate N,S- or O,S-ligand, or potentially as a bridging ligand. The coordination mode would depend on the metal ion's properties and the reaction conditions.

The formation of such complexes can significantly alter the reactivity of the organic framework. For instance, coordination to a metal center can:

Activate the C-H bonds adjacent to the sulfur atom.

Promote oxidation or reduction at either the sulfur or hydroxylamine moiety at lower potentials compared to the free ligand.

Facilitate catalytic cycles where the ligand-metal complex acts as a catalyst for various organic transformations.

Research on analogous thioether-containing ligands has demonstrated their utility in catalysis. For example, thioether-functionalized N-heterocyclic carbene ligands have been employed in rhodium-catalyzed cycloaddition reactions. While no direct examples exist for this compound, this body of work suggests its potential in homogeneous catalysis.

Table 2: Predicted Coordination Behavior of this compound with Various Metal Ions

Metal IonExpected Coordination ModePotential Reactivity of the Complex
Pd(II), Pt(II) Likely square planar complexes with N,S-coordination.Potential for catalytic cross-coupling reactions.
Cu(I), Ag(I) Formation of linear or trigonal planar complexes, possibly polymeric.May exhibit interesting photophysical properties.
Fe(III), Ru(II/III) Octahedral complexes with potential for redox catalysis.Could catalyze oxidation or hydrogenation reactions.
Zn(II), Cd(II) Tetrahedral complexes; may act as Lewis acid catalysts.Could be used to promote condensation reactions.

Further experimental and computational studies are necessary to fully elucidate the kinetic, thermodynamic, and coordination chemistry of this intriguing bifunctional molecule.

Applications in Advanced Organic Synthesis and Materials Science

O-[2-(methylsulfanyl)ethyl]hydroxylamine as a Building Block for Complex Organic Molecules

The presence of both a nucleophilic amine and an oxygen-linked nucleophile within the same molecule makes this compound a versatile tool for constructing a variety of organic structures. Its reactivity is central to the formation of nitrogen-oxygen bonds, which are key components of many biologically active compounds.

The synthesis of five-membered heterocyclic rings containing nitrogen and oxygen is a common application for hydroxylamine (B1172632) derivatives.

Isoxazoles: These aromatic heterocycles are frequently formed through the condensation reaction between a hydroxylamine and a 1,3-dicarbonyl compound. youtube.com In this reaction, the amino group of this compound initiates a nucleophilic attack on one of the carbonyl groups to form an oxime intermediate. youtube.com This is followed by an intramolecular cyclization where the hydroxylamine's oxygen atom attacks the second carbonyl group, leading to dehydration and the formation of the stable aromatic isoxazole (B147169) ring. youtube.com This method provides a direct route to N-substituted isoxazoles bearing the 2-(methylsulfanyl)ethyl side chain. youtube.comnih.gov

Table 1: General Synthesis of Isoxazoles

Reactant 1Reactant 2Key StepResulting Heterocycle
This compound1,3-DiketoneCondensation & DehydrationN-[2-(methylsulfanyl)ethyl]isoxazole
This compoundβ-KetoesterCondensation & DehydrationN-[2-(methylsulfanyl)ethyl]isoxazolone

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles often begins with the conversion of a nitrile into an amidoxime (B1450833) (an N-hydroxyamidine). rjptonline.org this compound can react with various nitriles to generate the corresponding O-substituted amidoxime intermediate. nih.gov This intermediate is then acylated with a carboxylic acid derivative, such as an acyl chloride or an ester, which triggers a cyclization and dehydration cascade to yield the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. rjptonline.orgresearchgate.net This two-step process allows for the incorporation of diverse substituents onto the final heterocyclic product.

Table 2: General Synthesis of 1,2,4-Oxadiazoles

StepReactantsIntermediate/ProductDescription
1This compound + Nitrile (R-CN)O-[2-(methylsulfanyl)ethyl]amidoximeFormation of the amidoxime intermediate. rjptonline.org
2O-[2-(methylsulfanyl)ethyl]amidoxime + Acylating Agent (R'-COCl)3,5-Disubstituted-1,2,4-oxadiazoleAcylation followed by cyclodehydration. nih.gov

O-substituted hydroxylamines are recognized as effective electrophilic aminating agents. nih.gov The hydroxylamine moiety in this compound can act as a potent nucleophile, enabling the formation of new C-N bonds. nih.gov This reactivity allows for the construction of various substituted amine derivatives through reactions with suitable electrophiles like alkyl halides or sulfonyl chlorides. The resulting products are O,N-disubstituted hydroxylamines, which can be valuable intermediates themselves or can be further transformed, for instance, by the reductive cleavage of the N-O bond to yield primary amines.

Hydroxamic acids are a critical class of compounds, particularly in medicinal chemistry, due to their ability to chelate metal ions in enzyme active sites. unimi.it this compound serves as a key reagent for producing O-substituted hydroxamic acid derivatives. The most straightforward methods involve the nucleophilic acyl substitution reaction between the hydroxylamine and an activated carboxylic acid. unimi.it

Common synthetic strategies include:

From Carboxylic Acids: Direct coupling with a carboxylic acid using a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the amide bond formation. nih.gov

From Acyl Chlorides: Reaction with a highly reactive acyl chloride, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. unimi.it

From Esters: Nucleophilic attack on an ester (e.g., a methyl or ethyl ester), often promoted by a base like sodium hydroxide (B78521) or potassium hydroxide. nih.govorganic-chemistry.org

These methods reliably produce O-[2-(methylsulfanyl)ethyl] hydroxamates, which incorporate the unique thioether functionality.

Table 3: Synthetic Routes to O-[2-(methylsulfanyl)ethyl] Hydroxamic Acid Derivatives

Starting MaterialKey ReagentsReaction TypeProduct General Structure
Carboxylic Acid (R-COOH)EDC, HOBtAmide CouplingR-CO-N(H)O-CH₂CH₂SCH₃
Acyl Chloride (R-COCl)Pyridine or TriethylamineNucleophilic Acyl SubstitutionR-CO-N(H)O-CH₂CH₂SCH₃
Ester (R-COOR')NaOH or KOHNucleophilic Acyl SubstitutionR-CO-N(H)O-CH₂CH₂SCH₃

Utility in Polymer Chemistry and Functional Materials

The distinct chemical handles on this compound—the hydroxylamine group and the methylsulfanyl group—allow it to play a dual role in the field of polymer science, acting as both an initiator component and a functional modifier.

While not a monomer in its native form, this compound can be converted into a polymerization initiator. Hydroxylamine esters are known to function as thermal initiators for free-radical polymerization. By acylating this compound with a suitable acyl chloride, an O-acyl hydroxylamine ester is formed. The resulting N-O bond in this ester is relatively weak and can undergo homolytic cleavage upon heating to generate radicals capable of initiating the polymerization of various ethylenically unsaturated monomers.

A significant application of this compound is in the post-polymerization modification of polymers and the formation of cross-linked networks. The thioether and hydroxylamine functionalities provide reactive sites for grafting and cross-linking.

It has been shown to form hydrogels through radical-mediated coupling with acrylate-based polymers, such as poly(ethylene glycol) diacrylate (PEGDA). In these systems, the thioether group can participate in radical transfer reactions, enabling the compound to act as a covalent cross-linker between polymer chains. This cross-linking alters the material's physical properties, transforming soluble polymers into a stable, three-dimensional network characteristic of hydrogels. nih.govresearchgate.net Such materials are of great interest for biomedical applications, including drug delivery and tissue engineering. nih.gov Furthermore, the sulfur atom provides a strong affinity for noble metal surfaces, allowing it to be used for the functionalization of materials like gold nanoparticles (AuNPs), which is a key step in the development of certain biosensors.

Table 4: Application in Polymer Modification

ApplicationPolymer SystemRole of CompoundResulting Material/Property
Cross-linking Poly(ethylene glycol) diacrylate (PEGDA)Cross-linking agentHydrogel network nih.gov
Surface Modification Gold Nanoparticles (AuNPs)Surface functionalization agentFunctionalized nanoparticles for biosensing

Applications in Analytical Chemistry as a Derivatizing Agent for Specific Functional Groups

The hydroxylamine moiety within this compound provides a reactive handle for its use as a derivatizing agent in analytical chemistry. The primary application for this class of compounds is the conversion of carbonyl compounds—specifically aldehydes and ketones—into their corresponding oxime derivatives. This chemical transformation is highly valuable for several analytical techniques, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC), as it addresses common challenges associated with the direct analysis of carbonyls. nih.govmdpi.com

O-substituted hydroxylamines react with the carbonyl group to form stable oxime ethers. nih.gov This derivatization serves multiple purposes: it increases the volatility and thermal stability of otherwise low-volatility or thermally labile carbonyl compounds, making them more amenable to GC analysis. Furthermore, the introduction of specific groups through derivatization can significantly enhance detectability. For instance, reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are widely used because the pentafluorobenzyl group allows for highly sensitive detection by electron capture detectors (ECD) or mass spectrometry (MS) in negative chemical ionization (NCI) mode. capes.gov.brresearchgate.net

While direct analytical applications of this compound are not extensively documented in the literature, its structural features suggest potential utility. The presence of the sulfur atom in the thioether group could be exploited for selective detection using sulfur-specific detectors in GC or for unique fragmentation patterns in mass spectrometry. The reaction of this compound with a carbonyl compound is depicted below:

R(R')C=O + H₂N-O-CH₂CH₂SCH₃ → R(R')C=N-O-CH₂CH₂SCH₃ + H₂O (Ketone/Aldehyde) + (this compound) → (Oxime Ether) + (Water)

This reaction converts the polar carbonyl group into a less polar, more stable oxime ether, which can improve chromatographic peak shape and resolution. The derivatization is typically carried out pre-column, and the resulting derivatives are then introduced into the analytical instrument. rsc.org

The table below compares different hydroxylamine-based derivatizing agents used for the analysis of carbonyl compounds.

Table 1: Comparison of Hydroxylamine-Based Derivatizing Agents

Derivatizing Agent Abbreviation Target Functional Group Analytical Advantage Common Detection Method
Hydroxylamine Hydrochloride HA Carbonyls (Ketones, Aldehydes) Forms oximes to improve volatility and stability for GC analysis. nih.gov Flame Ionization Detector (FID), Mass Spectrometry (MS)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine PFBHA Carbonyls (Ketones, Aldehydes) Introduces a fluorinated group for high sensitivity. mdpi.comresearchgate.net Electron Capture Detector (ECD), Negative Chemical Ionization Mass Spectrometry (NCI-MS)
O-Methylhydroxylamine Hydrochloride MHA Carbonyls (Ketones, Aldehydes) Simple methylation for general-purpose derivatization. Flame Ionization Detector (FID), Mass Spectrometry (MS)
This compound - Carbonyls (Ketones, Aldehydes) Potential for sulfur-specific detection or unique MS fragmentation. Sulfur-Specific GC Detectors, Mass Spectrometry (MS)

Integration into Supramolecular Chemistry and Self-Assembly Systems

The bifunctional nature of this compound, possessing both a hydrophilic hydroxylamine headgroup and a flexible thioether-containing tail, presents intriguing possibilities for its application in supramolecular chemistry and the design of self-assembling systems. Although specific research on this compound's role in self-assembly is not prominent, the individual contributions of its functional groups are well-understood in various molecular systems.

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and coordination bonds—to construct larger, ordered structures from smaller molecular components. The hydroxylamine group (-ONH₂) is capable of participating in hydrogen bonding, both as a donor (from the N-H protons) and as an acceptor (at the nitrogen and oxygen lone pairs). This feature allows it to interact with complementary functional groups to guide the formation of specific assemblies. For example, hydroxyl derivative salts of fatty acids are known to self-assemble into lamellar structures and micelles in aqueous solutions. nih.gov

The potential modes of interaction for this compound in a self-assembling system could include:

Amphiphilic Self-Assembly: The molecule's distinct polar (hydroxylamine) and non-polar (ethyl methyl sulfide) regions could drive the formation of micellar or bilayer structures in polar solvents.

Hydrogen-Bonded Networks: The hydroxylamine group can form predictable hydrogen bonds, leading to the formation of one-, two-, or three-dimensional networks.

Surface Functionalization: The reactive hydroxylamine can be used to anchor the molecule to surfaces or larger structures, presenting the thioether tail for further interactions or coordination. Thioether-containing linkers have been developed for site-specific protein modification, highlighting the utility of this functional group. rsc.org

The table below outlines the potential contributions of the constituent functional groups of this compound to supramolecular assembly.

Table 2: Functional Group Contributions to Supramolecular Assembly

Functional Group Type of Interaction Potential Role in Self-Assembly
Hydroxylamine (-ONH₂) Hydrogen Bonding (Donor & Acceptor) Directing intermolecular recognition, formation of ordered networks, polar headgroup in amphiphilic systems. nih.gov
Thioether (-S-) Metal Coordination, Weak Non-covalent Interactions Linker for metal-organic assemblies, specific binding site, hydrophobic component. rsc.org
Ethyl Chain (-CH₂CH₂-) van der Waals Forces, Hydrophobic Effects Flexible spacer, contributes to amphiphilicity and packing in aggregates.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural verification of O-[2-(methylsulfanyl)ethyl]hydroxylamine in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides unambiguous evidence of its covalent framework.

Proton (¹H) NMR spectroscopy of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene (-CH₂-) groups adjacent to the oxygen and sulfur atoms would appear as triplets, assuming coupling with their neighboring methylene protons. The methyl (-CH₃) group protons attached to the sulfur would present as a sharp singlet. The hydroxylamine (B1172632) (-ONH₂) protons are typically broad and may exchange with deuterium in solvents like D₂O.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by identifying the unique carbon environments. docbrown.info The spectrum would display three distinct signals for the methyl carbon, the methylene carbon adjacent to the sulfur, and the methylene carbon adjacent to the oxygen of the hydroxylamine group. The chemical shifts are influenced by the electronegativity of the neighboring heteroatoms (O, S, N).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Assignment ¹H NMR ¹³C NMR
Position Predicted δ (ppm), Multiplicity Predicted δ (ppm)
S-CH2.1 (s)~15
-S-CH ₂-2.7 (t)~35
-O-CH ₂-3.9 (t)~70
-NH5.5 (br s)N/A

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Solvent is assumed to be CDCl₃. s = singlet, t = triplet, br s = broad singlet.

To further probe the molecular structure, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would confirm the connectivity between the two methylene groups (-S-CH₂-CH₂-O-), showing a cross-peak between their respective proton signals. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) carbon-13 nuclei, confirming the assignments made in the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the flexible ethyl chain. Cross-peaks in a NOESY spectrum would indicate which protons are close to each other in space, helping to model the molecule's three-dimensional structure in solution.

Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which aids in its structural confirmation. Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation.

The molecular ion peak (M⁺) would confirm the compound's molecular weight. Key fragmentation pathways for aliphatic amines, ethers, and sulfides often involve alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom). libretexts.orgdocbrown.info For this compound, this could lead to the loss of various radicals. The presence of sulfur would also produce a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Possible Origin
107[C₃H₉NOS]⁺Molecular Ion (M⁺)
75[C₂H₅OS]⁺Cleavage of the O-N bond
61[CH₅S]⁺Cleavage of the C-S bond and rearrangement
47[CH₃S]⁺Methylsulfanyl cation
32[NH₂O]⁺Hydroxylamine fragment

Vibrational Spectroscopy (Infrared and Raman): Functional Group Characterization and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3200-3400 cm⁻¹. The C-H stretching of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. A key feature would be the C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ range, and the C-S stretching, which is weaker and appears in the 600-800 cm⁻¹ region. researchgate.net Raman spectroscopy would be particularly useful for observing the C-S bond, which often gives a stronger signal in Raman than in IR.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (alkane)2850 - 3000Strong
N-H Bend1580 - 1650Medium
C-O Stretch1000 - 1200Strong
N-O Stretch850 - 1000Medium
C-S Stretch600 - 800Weak-Medium

X-ray Crystallographic Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and conformational details. While the crystal structure for this compound itself is not prominently reported, analysis of its derivatives provides valuable structural insights. For example, crystal structures of more complex molecules incorporating the methylsulfanyl moiety reveal typical C-S bond lengths and geometries. nih.gov Such studies confirm the expected bond connectivities and can reveal intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group, which dictate the packing of molecules in the crystal lattice.

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights

Spectroscopic techniques are invaluable for monitoring reactions involving this compound and for elucidating reaction mechanisms. For instance, UV-Vis spectroscopy can be used to follow the progress of a reaction if either the reactant or the product has a chromophore. nih.gov The disappearance of a reactant's absorption band or the appearance of a product's band can be monitored over time to determine reaction kinetics. Furthermore, hydroxylamine compounds can act as probes in biological systems, for example, in the study of reactive oxygen species (ROS), where their reactions lead to the formation of stable nitroxide radicals that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For O-[2-(methylsulfanyl)ethyl]hydroxylamine, DFT calculations would provide a detailed understanding of its electron density distribution, which is fundamental to its reactivity. These calculations would reveal the locations of electron-rich and electron-deficient regions within the molecule, offering insights into its nucleophilic and electrophilic sites.

Furthermore, DFT analysis would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. For instance, the hydroxylamine (B1172632) and methylsulfanyl groups are expected to significantly influence the electronic landscape of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted Significance
HOMO EnergyIndicates the ability to donate electrons; likely localized around the nitrogen and sulfur atoms.
LUMO EnergyIndicates the ability to accept electrons; important for reactions with electrophiles.
HOMO-LUMO GapA smaller gap would suggest higher reactivity.
Mulliken Atomic ChargesWould quantify the partial charges on each atom, highlighting polar bonds.
Electrostatic Potential MapWould visually represent the electron density and predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscape Mapping

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis and energy landscape mapping are computational techniques used to identify the most stable conformations (local and global minima) and the energy barriers for interconversion between them.

By systematically rotating the bonds—specifically the C-O, C-C, C-S, and S-C bonds—and calculating the potential energy at each step, a detailed potential energy surface can be constructed. This analysis would reveal the preferred spatial arrangement of the hydroxylamine and methylsulfanyl groups, which in turn influences the molecule's physical properties and its ability to interact with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. This involves mapping the entire reaction coordinate from reactants to products, identifying any intermediates and, crucially, characterizing the transition state structures. The transition state is the highest energy point along the reaction pathway and determining its geometry and energy is key to calculating the reaction's activation energy and rate.

For example, in its role as a synthetic building block, modeling the reaction of this compound with a carbonyl compound to form an oxime ether would provide valuable mechanistic insights. These models would help in understanding the stereochemical and regiochemical outcomes of such reactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental data to confirm its structure.

NMR Chemical Shifts: Quantum chemical methods can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment around each nucleus. Comparing theoretical and experimental spectra aids in the definitive assignment of spectral peaks.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Information
¹H NMRDistinct signals for the -NH₂, -OCH₂-, -CH₂S-, and -SCH₃ protons.
¹³C NMRChemical shifts for the three carbon atoms in the ethyl and methyl groups.
IR SpectroscopyCharacteristic vibrational frequencies for N-H, C-H, C-O, and C-S bonds.

Molecular Dynamics Simulations of Interactions with other Chemical Species

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to understand its behavior in different solvent environments and its interactions with other chemical species, such as biological macromolecules.

These simulations would provide insights into the formation of intermolecular hydrogen bonds involving the hydroxylamine group and the role of the flexible ethyl chain in positioning the molecule for optimal interaction. Such studies are particularly relevant for understanding its potential as a biochemical probe.

Quantum Chemical Analysis of Protonation and Proton Transfer Processes

The hydroxylamine group of this compound can be protonated, and understanding the thermodynamics and kinetics of this process is crucial for predicting its behavior in acidic or biological environments. Quantum chemical calculations can determine the proton affinity and pKa value of the molecule.

Furthermore, these analyses can model proton transfer reactions involving this compound, either as a proton donor or acceptor. This would be important in elucidating its mechanism of action in reactions where proton transfer is a key step. The calculations would identify the most likely protonation sites (the nitrogen or oxygen atom of the hydroxylamine group) and the relative stabilities of the resulting conjugate acids.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis of Modified O-[2-(methylsulfanyl)ethyl]hydroxylamine Analogues

The synthesis of analogues of this compound can be achieved through various established and adaptable chemical methods. These modifications typically target the alkyl chain, the sulfur substituent, or the hydroxylamine's nitrogen atom to fine-tune the molecule's properties.

A common strategy for preparing O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine (B1172632), such as tert-butyl N-hydroxycarbamate. This is often accomplished by reacting it with the methanesulfonate (B1217627) of the desired alcohol, followed by the removal of the protecting group under acidic conditions. organic-chemistry.org This method is highly adaptable for creating variations in the alkyl chain connecting the oxygen and sulfur atoms or for altering the substituent on the sulfur itself.

By selecting different starting alcohols, a range of analogues can be synthesized. For instance, using an alcohol with a longer alkyl chain, such as 3-(methylthio)propan-1-ol, would yield an analogue with a propyl linkage. Similarly, modifying the sulfur substituent, for example from a methyl to an ethyl or phenyl group, can be achieved by starting with the corresponding thioether alcohol. These structural changes directly impact the steric and electronic environment of the molecule. An example is O-(2-propylthioethyl)hydroxylamine, an analogue where the methyl group on the sulfur is replaced by a propyl group, leading to altered steric properties.

Table 1: Examples of Structural Variations in this compound Analogues To view the data, click the "expand" button.

Interactive Data Table
Compound NameStructural Modification from Parent CompoundKey Property Change
O-[3-(methylsulfanyl)propyl]hydroxylamineEthyl chain extended to a propyl chainIncreased chain length and flexibility
O-[2-(ethylsulfanyl)ethyl]hydroxylamineMethyl group on sulfur replaced by an ethyl groupIncreased lipophilicity and steric bulk at sulfur
O-(2-propylthioethyl)hydroxylamineMethyl group on sulfur replaced by a propyl groupAltered sterics
O-[2-(phenylthio)ethyl]hydroxylamineMethyl group on sulfur replaced by a phenyl groupIntroduction of an aromatic ring, significant electronic and steric change

The reactivity of the hydroxylamine group can be significantly modulated by introducing substituents onto the nitrogen atom. Changing the substituents on the electronegative nitrogen and oxygen atoms allows for diverse modifications and the introduction of various functional groups. mdpi.com This strategic N-substitution can regulate both the electrophilic and nucleophilic character of the hydroxylamine, thereby controlling its reaction pathways. mdpi.com

Studies on N,N,O-trisubstituted hydroxylamines have shown that replacing a C-C bond with this moiety can lead to a notable reduction in lipophilicity (logP). nih.gov However, these hydroxylamine derivatives are weakly basic, resulting in greater distribution coefficient (logD7.4) values compared to analogous tertiary amines. nih.gov Furthermore, the N,N,O-trisubstituted hydroxylamine group has been demonstrated to enhance metabolic stability when compared to corresponding hydrocarbon and ether units. nih.gov These findings underscore the significant role of N-substitution in tuning the physicochemical and pharmacological properties of hydroxylamine derivatives.

This compound serves as a crucial building block in the synthesis of more complex, polyfunctionalized molecules. Its most prominent role is as a key intermediate in the production of Cangrelor, a potent antiplatelet agent. Cangrelor is an adenosine (B11128) monophosphate analogue with a complex structure, and the this compound moiety is incorporated into its final, multifaceted architecture.

The synthesis of such derivatives leverages the reactivity of the hydroxylamine group, which can participate in various chemical transformations including substitution and oxidation reactions to form new C-O or C-N bonds. The presence of the methylsulfanyl group also offers a handle for further functionalization, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone. The ability to use O-substituted hydroxylamines in palladium-catalyzed reactions to form substituted benzofurans further illustrates their utility in constructing complex, polyfunctionalized systems. organic-chemistry.org

Systematic Studies of Structure-Reactivity Relationships

The relationship between the chemical structure of this compound analogues and their reactivity is a critical area of study. By systematically altering the molecule's structure and observing the resulting changes in reaction outcomes, researchers can develop a predictive understanding of its chemical behavior.

The electronic nature of substituents has a profound impact on the kinetics and selectivity of reactions involving hydroxylamines. The rate of hydroxylamine oxidation is highly sensitive to factors that alter electron density, such as pH. For instance, the kinetics of hydroxylamine oxidation by iron(III) and tetrachloroaurate(III) show a strong dependence on hydrogen ion concentration, with the reaction rate decreasing as [H+] increases. rsc.orgresearchgate.net In the oxidation by hexachloroiridate(IV), the reaction follows a rate law that explicitly includes terms for the dissociation constant of the hydroxylammonium ion (NH₃OH⁺), directly linking reactivity to the protonation state and thus the electronic environment of the nitrogen atom. nih.gov

Further evidence comes from studies on substituted O-arylsulfonylhydroxylamine derivatives. A comparative study of O-(arylsulfonyl)hydroxylamines revealed a clear structure-reactivity trend. chemrxiv.org The presence of an electron-withdrawing nitro group on the aromatic ring was found to decrease both the stability and the reactivity of the compound. chemrxiv.org Conversely, electron-donating alkyl groups influenced these properties differently, highlighting that the electronic character of a distal substituent can be transmitted through the molecule to affect the reactivity of the hydroxylamine core. chemrxiv.org

Table 2: Influence of Electronic Environment on Hydroxylamine Reaction Kinetics To view the data, click the "expand" button.

Interactive Data Table
Reaction SystemObservationImplication of Electronic EffectsReference
Hydroxylamine Oxidation by Iron(III)Reaction rate and products depend on pH and reactant ratios.The protonation state of hydroxylamine and the nature of the iron species dictate the reaction pathway. rsc.org
Hydroxylamine Oxidation by [IrCl₆]²⁻Rate law is dependent on the dissociation constant of NH₃OH⁺.Reactivity is directly tied to the equilibrium between the neutral (NH₂OH) and protonated (NH₃OH⁺) forms. nih.gov
O-(arylsulfonyl)hydroxylamine DerivativesElectron-withdrawing nitro group decreases reactivity; alkyl groups have varying effects.Substituents that alter electron density on the sulfonyl group modulate the reactivity of the N-O bond. chemrxiv.org

Alongside electronic effects, steric hindrance and conformational constraints play a crucial role in governing the reactivity of this compound and its analogues. Steric bulk near the reactive center can impede the approach of reactants, thereby slowing down reaction rates.

A clear example of steric influence is seen in a comparison of O-(arylsulfonyl)hydroxylamine derivatives. An analogue bearing a bulky 2,4,6-triisopropylbenzenesulfonyl group was found to be very stable but less reactive than the corresponding 2,4,6-trimethylbenzenesulfonyl (mesityl) derivative. chemrxiv.org The increased steric bulk of the three isopropyl groups, compared to the three methyl groups, hinders the approach to the reactive N-O bond, thus reducing its reactivity despite its high stability. chemrxiv.org

Conformational effects are also significant. The way a molecule can orient itself in space can expose or shield the reactive site. Studies on hydroxylated ring systems have shown that the spatial arrangement of functional groups, such as axial versus equatorial hydroxyls, can lead to steric hindrance through 1,3-diaxial interactions that can counteract purely electronic effects. rsc.org For a flexible molecule like this compound, the conformation of the ethyl chain can influence the accessibility of both the hydroxylamine nitrogen and the sulfur atom, thereby affecting its reaction profile.

Table 3: Impact of Steric Factors on the Reactivity of Hydroxylamine Derivatives To view the data, click the "expand" button.

Interactive Data Table
Compound/SystemSteric FeatureEffect on ReactivityReference
O-(2,4,6-triisopropylbenzenesulfonyl)hydroxylamineBulky ortho-isopropyl groupsLower reactivity compared to the less bulky trimethyl analogue. chemrxiv.org
O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamineLess bulky ortho-methyl groupsHigher reactivity compared to the triisopropyl analogue. chemrxiv.org
Epimeric iminoxylitols1,3-diaxial interactionsSteric hindrance can counteract electronic effects of substituents. rsc.org

Exploration of Novel O-Substituted Hydroxylamine Scaffolds

The field of medicinal chemistry has seen a growing interest in the development of novel O-substituted hydroxylamine scaffolds to modulate the physicochemical and biological properties of molecules. Research has focused on creating analogues with diverse functionalities to explore new chemical spaces and identify compounds with enhanced or novel activities. The inclusion of a thioether linkage, as seen in this compound, is a key structural feature that can be systematically modified to probe its influence on molecular behavior.

The synthesis of novel O-substituted hydroxylamines often involves multi-step reaction sequences. A common strategy is the O-alkylation of a protected hydroxylamine derivative, such as N-Boc-hydroxylamine, with a suitable alkyl halide or sulfonate ester, followed by deprotection. This approach allows for the introduction of a wide variety of O-substituents.

Research into novel O-substituted hydroxylamine scaffolds has yielded compounds with a range of biological activities. For instance, the development of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has led to the discovery of potent antibacterial agents. In these studies, a key synthetic step involved the palladium-catalyzed Buchwald-Hartwig amination of 2-halopyridines with N-alkyl-O-(4-methoxybenzyl)hydroxylamines. This synthetic route facilitated extensive structure-activity relationship (SAR) studies by allowing for modifications on both the pyridine (B92270) ring and the hydroxylamine side chain.

The exploration of N,N,O-trisubstituted hydroxylamines as bioisosteres for ether and branched alkyl units has also been a fruitful area of research. These analogues have been shown to reduce lipophilicity, a desirable property in drug discovery, without significantly increasing molecular weight. The synthesis of these complex hydroxylamines can be achieved through various methods, including the reaction of a magnesium amide derivative with a monoperoxyacetal.

While specific SAR studies on close analogues of this compound are not extensively documented in publicly available literature, the principles from related research on O-substituted hydroxylamines provide a framework for understanding the potential impact of structural modifications. The thioether moiety in this compound offers a site for metabolic oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's polarity and biological activity. Furthermore, the nature of the alkyl chain connecting the oxygen and sulfur atoms influences the molecule's conformational flexibility and steric profile.

The following tables present data from studies on novel O-substituted hydroxylamine scaffolds, illustrating the impact of structural variations on biological activity. While not direct analogues of this compound, they provide valuable insights into the broader class of compounds.

Table 1: Antibacterial Activity of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds

Compound IDR Group (Alkyl Chain)MIC (µg/mL) against M. luteus
1n-Hexyl16
2n-Octyl8
3n-Decyl4
4n-Dodecyl2
5Cyclohexylmethyl32

This table is generated based on findings from related research on novel antibacterial hydroxylamine scaffolds and serves as an illustrative example of structure-activity relationships.

Table 2: Lipophilicity of N,N,O-Trisubstituted Hydroxylamine Bioisosteres

Compound PairOriginal MoietyLogP (Original)Hydroxylamine AnalogueLogP (Analogue)
A-CH(CH₃)-CH₂-3.5-N(CH₃)-O-2.8
B-CH₂-O-2.9-N(CH₃)-O-2.5
C-CH(Ph)-CH₂-4.1-N(Ph)-O-3.2

This table illustrates the reduction in lipophilicity (LogP) when a hydrocarbon or ether linkage is replaced with an N,N,O-trisubstituted hydroxylamine moiety, based on general principles from bioisosteric replacement studies.

The continued exploration of novel O-substituted hydroxylamine scaffolds, including those with thioether functionalities, holds promise for the discovery of new chemical entities with valuable applications in various scientific fields.

Environmental Transformation and Abiotic Degradation Pathways

Photochemical Degradation Mechanisms in Aqueous and Solid Phases

In aqueous environments, indirect photolysis is likely a significant degradation route. This process involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH). The reaction of hydroxyl radicals with the herbicide MCPA, for instance, is a primary pathway for its phototransformation in surface waters. unito.it For O-[2-(methylsulfanyl)ethyl]hydroxylamine, the thioether group is a likely site of •OH attack, potentially leading to oxidation.

The direct absorption of solar radiation can also lead to degradation, particularly for compounds that absorb light within the solar spectrum. The photolysis of the pesticide MCPA, for example, proceeds via the formation of a triplet state, leading to its transformation. unito.it The photochemical transformation of nitroalkanes into hydroxylamines under visible light has also been demonstrated, highlighting the potential for light-induced reactions involving the hydroxylamine (B1172632) functional group. nih.gov

In the solid phase, photochemical reactions can also occur, although the mechanisms and rates may differ from those in aqueous solutions. The photocatalytic oxidation of sulfur-containing pesticides on surfaces often results in the oxidation of the sulfur atom to form sulfoxides or sulfones. researchgate.net

Hydrolytic Stability and Decomposition Pathways in Various pH Conditions

The hydrolytic stability of this compound is highly dependent on the pH of the surrounding medium. Hydrolysis involves the cleavage of chemical bonds by the addition of water. For this compound, the primary sites susceptible to hydrolysis are the C-O bond of the alkoxyamine and the C-S bond of the thioether, although the former is generally more reactive under a wider range of conditions.

The rate of hydrolysis can be significantly influenced by the pH of the solution. General studies on the hydrolysis of related compounds, such as alkoxysilanes, demonstrate that the reaction rate is dependent on the structure of the molecule and the pH. nih.govnih.gov While specific kinetic data for this compound is limited, the behavior of similar organic compounds provides insight into its likely decomposition pathways.

Based on analogous compounds, the following pH-dependent hydrolytic behavior can be anticipated:

Acidic Conditions (pH < 7): Under acidic conditions, the amino group of the hydroxylamine moiety will be protonated, which can influence the electronic structure of the molecule and potentially catalyze hydrolysis.

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is often at a minimum for many organic compounds.

Alkaline Conditions (pH > 7): In alkaline solutions, hydroxide (B78521) ions can act as a nucleophile, attacking electrophilic centers in the molecule and promoting hydrolysis.

Table 1: Anticipated Hydrolytic Degradation Characteristics of this compound

pH ConditionExpected Primary ReactionPotential ProductsRelative Rate
AcidicAcid-catalyzed hydrolysis of the C-O bond2-(methylsulfanyl)ethanol, HydroxylamineModerate to Fast
NeutralSlow hydrolysis2-(methylsulfanyl)ethanol, HydroxylamineSlow
AlkalineBase-catalyzed hydrolysis of the C-O bond2-(methylsulfanyl)ethanol, HydroxylamineModerate to Fast

This table is based on general principles of organic chemistry and data for analogous compounds, as specific experimental data for this compound is not available in the cited literature.

Oxidative Degradation in Abiotic Systems

The oxidative degradation of this compound in abiotic systems can occur through reactions with various environmental oxidants, such as hydroxyl radicals (•OH), ozone (O₃), and manganese oxides. The presence of two susceptible functional groups, the thioether and the O-alkylhydroxylamine, suggests that the compound is likely to undergo oxidative transformation.

The thioether group is known to be susceptible to oxidation, which can proceed through a stepwise mechanism to form a sulfoxide (B87167) and then a sulfone. nih.gov Spontaneous oxidation of thioethers at the air-water interface of sea spray microdroplets has been observed, indicating that oxidation can occur even without photochemical input. acs.org In the atmosphere, dimethyl sulfide (B99878) is oxidized to various sulfur-containing compounds, including sulfur dioxide, dimethyl sulfoxide (DMSO), and sulfuric acid. wikipedia.org The photocatalytic oxidation of sulfur-containing pesticides also commonly leads to the formation of sulfoxides and sulfones. researchgate.net

The hydroxylamine moiety is also reactive towards oxidation. Studies have shown that hydroxylamine and its derivatives can react with hydrogen peroxide to generate hydroxyl radicals. acs.orgnih.gov This suggests that the hydroxylamine group can participate in redox cycling and contribute to oxidative degradation processes. It has been noted, however, that O-substituted hydroxylamines exhibit lower reactivity in producing hydroxyl radicals compared to their N-substituted counterparts. acs.org The reaction of hydroxylamine derivatives with radicals is a known pathway for their transformation. acs.orgnih.gov

Table 2: Potential Oxidative Degradation Pathways and Products

OxidantTarget Functional GroupPrimary Products
Hydroxyl Radical (•OH)Thioether, Alkyl chainO-[2-(methylsulfinyl)ethyl]hydroxylamine, O-[2-(methylsulfonyl)ethyl]hydroxylamine, smaller carbonyl compounds
Ozone (O₃)ThioetherO-[2-(methylsulfinyl)ethyl]hydroxylamine, O-[2-(methylsulfonyl)ethyl]hydroxylamine
Manganese OxidesThioether, HydroxylamineO-[2-(methylsulfinyl)ethyl]hydroxylamine, degradation products of the hydroxylamine moiety
Hydrogen Peroxide (H₂O₂)HydroxylaminePotential for radical formation and subsequent degradation

This table presents plausible degradation pathways based on the known reactivity of the functional groups present in the molecule.

Theoretical Modeling of Degradation Pathways and Intermediates

Theoretical modeling, using computational chemistry methods, provides a powerful tool for investigating the degradation pathways of chemical compounds at a molecular level. While specific theoretical studies on the complete degradation of this compound are not prevalent, studies on its constituent functional groups offer valuable insights.

Theoretical investigations into the degradation of hydroxylamine itself have been conducted. These studies help to understand the stability and reactivity of the hydroxylamine functional group. For instance, the reaction of hydroxylamine with hydrogen peroxide to produce hydroxyl radicals has been studied, elucidating the role of protonated hydroxylamine in the activation of H₂O₂. nih.gov

Computational studies on the degradation of other organic molecules can also provide a framework for understanding the potential pathways for this compound. For example, theoretical studies on the hydroxyl-radical-initiated degradation of iodinated alkanes have identified H-abstraction as a major degradation pathway. nih.gov A similar mechanism is plausible for the ethyl chain of this compound.

Density Functional Theory (DFT) has been used to study the reaction mechanisms of O-alkylhydroxylamines with other molecules, providing insights into their electronic structure and reactivity. nih.gov Such computational approaches could be applied to model the reaction of this compound with key environmental oxidants like the hydroxyl radical. These models can predict the most likely sites of attack, the transition state energies, and the structures of the resulting intermediates and final products.

The likely initial steps in the degradation of this compound, based on theoretical considerations of its functional groups, include:

H-abstraction: Removal of a hydrogen atom from the ethyl chain by a radical species like •OH.

Oxidation of the sulfur atom: Stepwise oxidation of the methylsulfanyl group to a sulfoxide and then a sulfone.

Cleavage of the N-O bond: Homolytic or heterolytic cleavage of the nitrogen-oxygen bond in the hydroxylamine moiety.

Further computational studies would be invaluable for constructing a comprehensive degradation map, including the identification of all major intermediates and their subsequent fate in the environment.

Q & A

Q. What are the common synthetic routes for O-[2-(methylsulfanyl)ethyl]hydroxylamine, and how do reaction conditions influence yield?

The synthesis typically involves O-alkylation of hydroxylamine derivatives with 2-(methylsulfanyl)ethyl halides or sulfonates. For example:

  • Method A : Reacting hydroxylamine hydrochloride with 2-(methylsulfanyl)ethyl bromide in a polar solvent (e.g., ethanol/water) under reflux, with pH adjusted to 8–9 using sodium bicarbonate .
  • Method B : Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to couple hydroxylamine with 2-(methylsulfanyl)ethanol .
    Key factors : Temperature (>60°C accelerates side reactions), solvent polarity (higher polarity improves nucleophilicity of hydroxylamine), and stoichiometric ratios (excess alkylating agent increases yield but risks byproducts). Purification often involves recrystallization from ethanol/water mixtures .

Q. What functional groups dominate the reactivity of this compound?

The compound features two reactive sites:

  • Hydroxylamine (–NH–O–) : Participates in redox reactions (e.g., oxidation to nitroxides or reduction to amines) and nucleophilic additions (e.g., forming oximes with carbonyl groups) .
  • Methylsulfanyl (–S–CH₃) : Acts as a weak electron-donating group, stabilizing intermediates in radical reactions. It can also undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., –NH–O– at δ 5.2–6.0 ppm; –S–CH₃ at δ 2.1 ppm) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₃H₉NOSCl; exact mass 142.02) and detects fragmentation patterns (e.g., loss of –SCH₃) .
  • HPLC with UV/Vis Detection : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the hydroxylamine group to NH₂OH and 2-(methylsulfanyl)ethanol, with pseudo-first-order kinetics (k = 0.12 h⁻¹ at 25°C) .
  • Alkaline Conditions (pH > 10) : Degradation via nucleophilic displacement of the methylsulfanyl group, forming ethylene oxide derivatives .
  • Thermal Stability : Decomposes above 80°C, releasing volatile byproducts (e.g., methyl mercaptan) detected via TGA-MS .

Q. What role does this compound play in catalytic systems?

It acts as a sacrificial electron donor in photocatalytic reactions (e.g., TiO₂-mediated pollutant degradation), enhancing efficiency by 40–60% compared to traditional donors like EDTA. The methylsulfanyl group stabilizes transient radicals, prolonging catalyst lifetime .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Impurity Profiles : Residual solvents (e.g., THF) or unreacted alkylating agents reduce apparent yields. Use preparative HPLC for isolation .
  • Moisture Sensitivity : Hydroxylamine derivatives are hygroscopic; yields improve under anhydrous conditions (e.g., molecular sieves in reaction mixtures) .

Q. What methodologies assess its biological activity in enzyme inhibition studies?

  • In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., indoleamine 2,3-dioxygenase) using UV/Vis monitoring of kynurenine formation .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 12–18 µM) and thermodynamic parameters (ΔH, ΔS) for mechanistic insights .

Q. How can computational modeling predict its reactivity in complex systems?

  • DFT Calculations (ADF Software) : Simulate redox potentials (E° = −0.45 V vs. SHE) and identify transition states for hydroxylamine-mediated reactions .
  • Molecular Dynamics (MD) : Predicts interactions with biomacromolecules (e.g., binding to heme-containing enzymes) using CHARMM force fields .

Q. What comparative analyses distinguish it from structural analogs?

Compound Key Difference Impact on Reactivity
O-[2-(Methoxy)ethyl]hydroxylamine–OCH₃ vs. –SCH₃Lower redox stability but higher solubility
Hydroxylamine hydrochlorideNo alkyl chainLimited application in covalent modifications

Q. What advanced applications exist in materials science?

  • Polymer Crosslinking : Forms hydrogels via radical-mediated coupling with acrylates (e.g., 20% crosslink density in PEGDA matrices) .
  • Surface Functionalization : Modifies gold nanoparticles (AuNPs) through Au–S bonds, enabling biosensor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.